4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide
Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide is a chemical compound belonging to the thiazole derivatives family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with benzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide is studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial agent and in the treatment of various diseases. Its ability to interact with biological targets makes it a valuable compound in pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-1,3-thiazol-2-amine
Benzene-1-carbothioamide
Thiazole derivatives
Uniqueness: 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c1-7-6-16-11(13-7)14-9-4-2-8(3-5-9)10(12)15/h2-6H,1H3,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUORRNMXOKVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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